(Cyclohex-3-en-1-ylmethyl)(2-methoxyethyl)amine
Description
Properties
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-12-8-7-11-9-10-5-3-2-4-6-10/h2-3,10-11H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEFLNUFKGQJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-3-en-1-ylmethyl)(2-methoxyethyl)amine typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using distillation or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(Cyclohex-3-en-1-ylmethyl)(2-methoxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Halides, electrophiles, organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Functionalized amine derivatives.
Scientific Research Applications
(Cyclohex-3-en-1-ylmethyl)(2-methoxyethyl)amine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (Cyclohex-3-en-1-ylmethyl)(2-methoxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethylamine: Similar structure but lacks the methoxyethyl group.
2-Methoxyethylamine: Contains the methoxyethyl group but lacks the cyclohexenylmethyl moiety.
Uniqueness
(Cyclohex-3-en-1-ylmethyl)(2-methoxyethyl)amine is unique due to its combination of a cyclohexenylmethyl group and a methoxyethyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable scaffold for the synthesis of diverse compounds .
Biological Activity
(Cyclohex-3-en-1-ylmethyl)(2-methoxyethyl)amine is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various applications, including drug development and chemical synthesis.
The compound is synthesized through the reaction of cyclohex-3-en-1-ylmethylamine with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. This reaction typically occurs in organic solvents like dichloromethane or toluene, which facilitate the formation of the desired product while neutralizing byproducts.
The biological activity of this compound primarily involves its role as a ligand that interacts with specific enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects. The exact mechanism may vary depending on the target proteins involved.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown selective cytotoxicity against tumor cells while sparing normal cells, which is a desirable characteristic in anticancer agents .
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. For example, some derivatives have shown promise in inhibiting urease activity, which is relevant for treating infections caused by Helicobacter pylori and other conditions .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several derivatives related to this compound on human tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 50 µM, demonstrating their potential as anticancer agents .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | A549 (lung cancer) |
| Compound B | 25 | MCF7 (breast cancer) |
| Compound C | 30 | HeLa (cervical cancer) |
Study 2: Enzyme Inhibition Assays
Another investigation focused on the enzyme inhibitory activity of related compounds against Helicobacter pylori. The results showed that some analogs of this compound could effectively inhibit urease activity, suggesting potential applications in treating gastric infections.
| Compound | Urease Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound D | 70% | 50 |
| Compound E | 85% | 100 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
